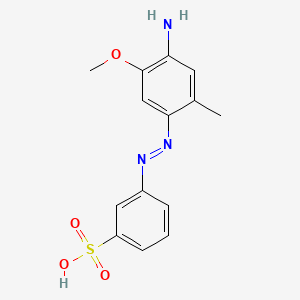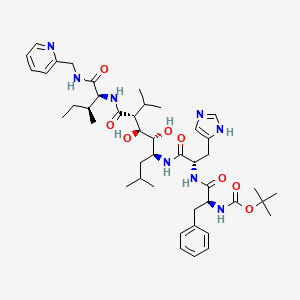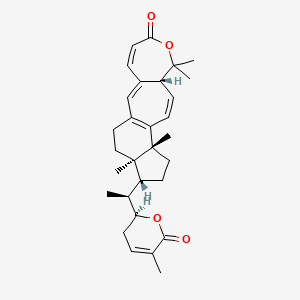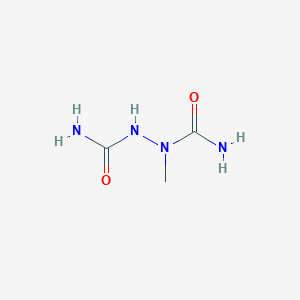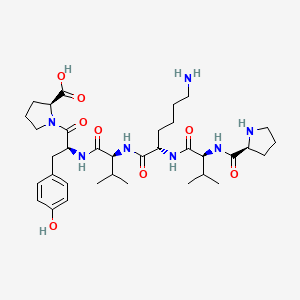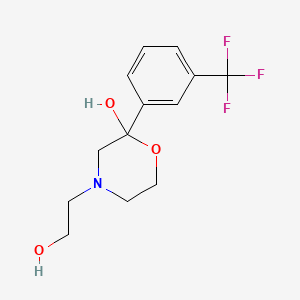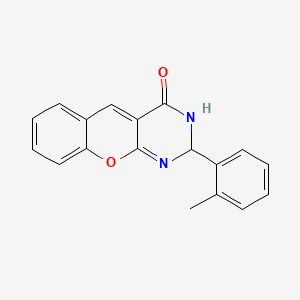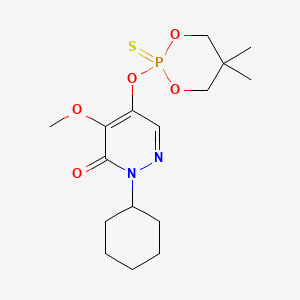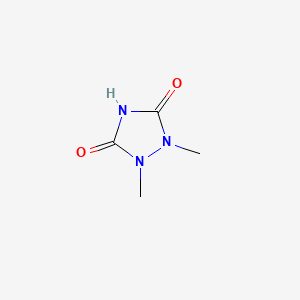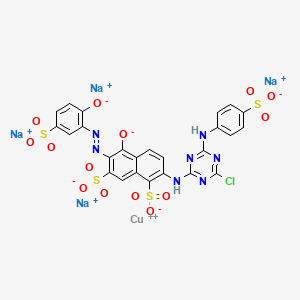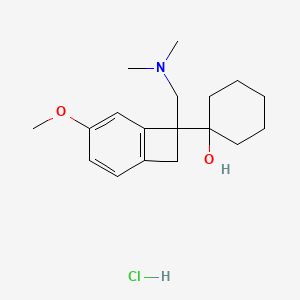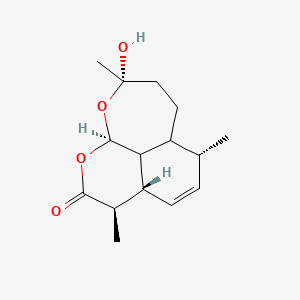
Unii-W2icf5Z2AN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyartemisinin has a molecular formula of C15H22O4 and a molecular weight of 266.3328 g/mol . This compound is characterized by its unique structure, which includes several stereocenters, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
The synthesis of Deoxyartemisinin typically involves the reduction of artemisinin. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Deoxyartemisinin undergoes various chemical reactions, including:
Reduction: Further reduction of Deoxyartemisinin can lead to the formation of dihydroartemisinin.
Oxidation: Oxidative reactions can convert Deoxyartemisinin back to artemisinin or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen-containing functional groups, using reagents like alkyl halides under basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and alkyl halides for substitution. Major products formed from these reactions include dihydroartemisinin and various oxidized derivatives.
Aplicaciones Científicas De Investigación
Deoxyartemisinin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.
Medicine: Deoxyartemisinin and its derivatives are being explored for their antimalarial properties and potential anticancer activities.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Deoxyartemisinin involves the generation of reactive oxygen species (ROS) upon activation by heme or ferrous ions. These ROS cause oxidative damage to cellular components, leading to the death of the parasite. The molecular targets include various proteins and enzymes essential for the survival of the parasite, disrupting its metabolic pathways.
Comparación Con Compuestos Similares
Deoxyartemisinin is unique compared to other artemisinin derivatives due to its reduced form, which affects its reactivity and biological activity. Similar compounds include:
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A more reduced form with enhanced solubility and bioavailability.
Artemether and Artesunate: Semi-synthetic derivatives with improved pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different therapeutic applications, but Deoxyartemisinin stands out for its specific reduction state and potential for further chemical modifications.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(1R,4R,5S,8R,12S)-12-hydroxy-4,8,12-trimethyl-2,13-dioxatricyclo[7.4.1.05,14]tetradec-6-en-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)13(16)18-14-12(11)10(8)6-7-15(3,17)19-14/h4-5,8-12,14,17H,6-7H2,1-3H3/t8-,9-,10?,11-,12?,14+,15+/m1/s1 |
Clave InChI |
ZHHCFKHSMKRNCX-HNYQVKLZSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H]2[C@H](C(=O)O[C@@H]3C2C1CC[C@@](O3)(C)O)C |
SMILES canónico |
CC1C=CC2C(C(=O)OC3C2C1CCC(O3)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


